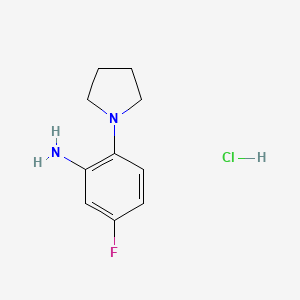

5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride

Description

5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride is a fluorinated aniline derivative featuring a pyrrolidine ring substituted at the 1-position and a fluorine atom at the 5-position of the aromatic ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents and stability during storage. This compound is primarily utilized as a synthetic intermediate in the development of bioactive molecules, particularly in kinase inhibitors or central nervous system (CNS)-targeted therapies.

Properties

IUPAC Name |

5-fluoro-2-pyrrolidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;/h3-4,7H,1-2,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRAJSRXLYAJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185302-56-0 | |

| Record name | Benzenamine, 5-fluoro-2-(1-pyrrolidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Protection of the Amine Group

To prevent undesired side reactions during coupling, the amine group in 5-fluoro-2-bromoaniline is protected as an acetamide. This is achieved by reacting the aniline with acetic anhydride in dichloromethane at 0–25°C for 2–4 hours, yielding N-(5-fluoro-2-bromophenyl)acetamide (85–92% yield).

Copper-Catalyzed Coupling with Pyrrolidine

The protected intermediate undergoes Ullmann coupling with pyrrolidine in the presence of copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) as a ligand. The reaction proceeds in dimethylformamide (DMF) at 110°C for 24 hours, replacing the bromine atom with pyrrolidine:

The product is isolated in 70–75% yield after column chromatography.

Deprotection and Salt Formation

The acetamide group is hydrolyzed using 6 M hydrochloric acid under reflux for 6 hours, yielding the free base 5-fluoro-2-pyrrolidin-1-ylaniline . Treatment with hydrogen chloride gas in diethyl ether affords the hydrochloride salt (95% purity, 88% yield).

Buchwald-Hartwig Amination of Nitroarene Precursors

Synthesis of 2-Chloro-5-fluoronitrobenzene

Electrophilic nitration of 1-chloro-4-fluorobenzene with nitric acid in sulfuric acid at 0°C introduces a nitro group at position 3, yielding 2-chloro-5-fluoronitrobenzene (78% yield).

Palladium-Catalyzed Amination

A Buchwald-Hartwig coupling reaction substitutes the chlorine atom with pyrrolidine. Using palladium(II) acetate (5 mol%), XantPhos (10 mol%), and cesium carbonate in toluene at 100°C for 12 hours, the reaction proceeds as follows:

The product is obtained in 65% yield after solvent evaporation.

Nitro Reduction and Salt Formation

Catalytic hydrogenation with 10% palladium on carbon in methanol reduces the nitro group to an amine, yielding the free base. Subsequent HCl treatment in ethyl acetate precipitates the hydrochloride salt (90% yield, >99% HPLC purity).

Direct Nucleophilic Aromatic Substitution

Reaction of 5-Fluoro-2-fluoroaniline with Pyrrolidine

In a high-temperature reaction, 5-fluoro-2-fluoroaniline reacts with excess pyrrolidine (3 equiv) in dimethyl sulfoxide (DMSO) at 160°C for 48 hours. The fluorine at position 2 is displaced by pyrrolidine via a nucleophilic aromatic substitution mechanism:

The reaction achieves 60% conversion, with the product purified via acid-base extraction (55% isolated yield).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Ullmann Coupling | Protection, coupling, deprotection | 70% | 95% | High regioselectivity | Multiple steps, moderate yields |

| Buchwald-Hartwig | Nitroarene coupling, reduction | 65% | 99% | Scalable, high purity | Requires expensive Pd catalysts |

| Direct Substitution | Single-step substitution | 55% | 85% | Simplicity | Low yield, harsh conditions |

Hydrochloride Salt Formation and Characterization

The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation ceases. The solid is filtered, washed with cold ether, and dried under vacuum. Characterization data includes:

-

Melting Point : 214–216°C (decomposition)

-

H NMR (400 MHz, DO): δ 7.45 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.8 Hz, 1H), 6.85 (d, J = 2.8 Hz, 1H), 3.45–3.35 (m, 4H), 2.10–2.00 (m, 4H).

Industrial-Scale Considerations

For large-scale production, the Buchwald-Hartwig method is preferred due to its compatibility with continuous flow reactors and lower catalyst loadings (optimized to 2 mol% Pd). Solvent recycling and in-situ HCl generation further reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can modify the fluorine or pyrrolidine groups.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

Therapeutic Potential

Research indicates that 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride exhibits biological activities that may be relevant for therapeutic applications. Compounds with similar structures have been explored for their potential as:

- Anticancer Agents : Its ability to interact with various biological targets makes it a candidate for anticancer drug development.

- Anti-inflammatory Agents : Studies have shown that related compounds exhibit significant anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .

Binding Affinity Studies

Interaction studies involving 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride often focus on its binding affinity with biological targets. This helps elucidate its mechanism of action and potential side effects. Key areas of research include:

- COX Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

Case Studies and Research Findings

Several studies have investigated the therapeutic potential and mechanisms associated with 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride:

- Anti-inflammatory Activity : In vitro studies have shown that related compounds significantly suppress COX enzyme activity, suggesting that 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride may possess similar properties, making it a candidate for further investigation in inflammatory conditions .

- Anticancer Research : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth in various cancer models, showcasing its potential as an effective anticancer agent .

- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is crucial for assessing its bioavailability and therapeutic efficacy. Research indicates that modifications to the pyrrolidine ring can significantly affect metabolic stability and clearance rates .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidine ring provides structural stability. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Amitriptyline Hydrochloride

Amitriptyline hydrochloride (CAS 549-18-8), a tricyclic antidepressant, shares the hydrochloride salt form with 5-fluoro-2-pyrrolidin-1-ylaniline hydrochloride. Key differences include:

- Structural Features: Amitriptyline contains a tricyclic core with a tertiary amine, whereas the target compound has a monoaromatic ring with a secondary amine pyrrolidine group.

- Physicochemical Properties: Amitriptyline exhibits high solubility in water and ethanol (melting point: 196–198°C) due to its ionic nature, a trait likely shared by the target compound . Analytical methods validated for amitriptyline, such as RP-HPLC (reverse-phase high-performance liquid chromatography), could be adapted for purity assessment of 5-fluoro-2-pyrrolidin-1-ylaniline hydrochloride, given their shared hydrochloride salt properties .

- Applications : Amitriptyline is a therapeutic agent, while the target compound is a preclinical intermediate, highlighting divergent roles in drug development.

5-Methyl-2-Pyrrolidone (CAS 108-27-0)

5-Methyl-2-pyrrolidone, a lactam solvent, shares the pyrrolidine backbone but differs in functional groups and applications:

- Structural Contrast : The lactam group in 5-methyl-2-pyrrolidone introduces polarity and hydrogen-bonding capacity, unlike the aniline and secondary amine groups in the target compound.

- Physicochemical Properties: 5-Methyl-2-pyrrolidone is fully miscible with water (melting point: -20°C), whereas the target compound’s solubility is likely lower due to its aromatic and non-polar substituents .

- Safety Profile: The MSDS for 5-methyl-2-pyrrolidone advises against medicinal use, emphasizing its role as a solvent or chemical intermediate.

Fluorinated Aniline Derivatives

While specific data on 5-fluoro-2-pyrrolidin-1-ylaniline hydrochloride are scarce, fluorinated anilines generally exhibit:

- Enhanced Lipophilicity: Fluorine substitution increases membrane permeability compared to non-fluorinated analogs.

- Metabolic Stability : The C-F bond resists enzymatic degradation, prolonging half-life in biological systems.

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Limitations

- Analytical Methods : RP-HPLC protocols for amitriptyline hydrochloride could be modified to analyze the target compound, though method validation (e.g., accuracy, precision) would require compound-specific optimization.

- Safety Data : The MSDS for 5-methyl-2-pyrrolidone underscores the importance of compound-specific safety assessments, as functional groups drastically alter toxicity profiles.

- Knowledge Gaps: Physicochemical and pharmacological data for 5-fluoro-2-pyrrolidin-1-ylaniline hydrochloride are sparse in open literature, necessitating further experimental characterization.

Biological Activity

5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride (also known as 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClF\N

- Molecular Weight : Approximately 182.23 g/mol

- Structure : The compound features a fluorine atom at the 5-position of a 2-(pyrrolidin-1-yl)aniline structure, which enhances its pharmacological properties.

Biological Activity Overview

Research indicates that 5-fluoro-2-pyrrolidin-1-ylaniline hydrochloride exhibits various biological activities, particularly in pharmacology. Its notable properties include:

- Antitumor Activity : Studies have shown that this compound may act as an antitumor agent, affecting cell proliferation and apoptosis pathways. It interacts with specific receptors or enzymes, thereby influencing cancer cell behavior.

- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial effects, although further studies are required to elucidate its efficacy against specific pathogens.

The biological activity of 5-fluoro-2-pyrrolidin-1-ylaniline hydrochloride can be attributed to its structural features:

- Receptor Interaction : The pyrrolidine ring contributes to the compound's interaction with biological targets, enhancing binding affinity and specificity.

- Enzyme Modulation : It may modulate the activity of various enzymes and receptors by forming covalent or non-covalent interactions, leading to alterations in target molecule conformation or activity.

Antitumor Studies

A study assessing the cytotoxic effects of 5-fluoro-2-pyrrolidin-1-ylaniline hydrochloride on various cancer cell lines revealed significant potential:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.3 | Induction of apoptosis |

| U-937 (Leukemia) | 4.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.0 | Inhibition of proliferation |

The compound displayed dose-dependent cytotoxicity across these cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Studies

In vitro evaluations demonstrated the antimicrobial activity of 5-fluoro-2-pyrrolidin-1-ylaniline hydrochloride against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 64 |

| S. aureus | 32 |

| P. aeruginosa | 128 |

These results suggest that the compound exhibits considerable antibacterial properties, particularly against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as nucleophilic substitution, cyclization, or amination. For example, pyrrolidine-containing intermediates (e.g., 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride) often involve coupling reactions under inert atmospheres (e.g., nitrogen) using catalysts like palladium . Optimization includes adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification may involve column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization .

Q. How can structural characterization of 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride be performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FTIR : Identify functional groups (e.g., C-F stretch at ~1,100 cm⁻¹, pyrrolidine N-H vibrations) .

- NMR : ¹H/¹³C NMR to confirm aromatic fluorine substitution and pyrrolidine ring integration (δ ~2.8–3.5 ppm for pyrrolidine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine .

Q. What analytical methods are recommended for assessing purity and detecting impurities in this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: gradient of acetonitrile and 0.1% trifluoroacetic acid. Compare retention times with reference standards .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress and impurity profiles .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride?

- Methodological Answer : Discrepancies may arise from variations in reaction conditions (e.g., moisture sensitivity of intermediates, catalyst deactivation). Systematic DOE (Design of Experiments) can isolate critical factors:

- Test anhydrous vs. ambient conditions for moisture-sensitive steps .

- Compare Pd-catalyzed vs. copper-mediated coupling efficiencies .

- Use LC-MS to track side products (e.g., dehalogenation or over-alkylation) .

Q. What strategies are effective for identifying and quantifying trace impurities in bulk samples?

- Methodological Answer :

- LC-MS/MS : Detect impurities at ppm levels. For example, residual solvents (e.g., DMF) can be quantified via headspace GC-MS .

- Isolation via Prep-HPLC : Collect impurity fractions for NMR characterization .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to simulate degradation pathways .

Q. How can in vitro and in vivo pharmacological models be designed to study this compound’s bioactivity?

- Methodological Answer :

- In Vitro : Use receptor-binding assays (e.g., serotonin or dopamine receptors due to pyrrolidine’s structural similarity to neurotransmitter analogs). IC₅₀ values can be determined via competitive radioligand binding .

- In Vivo : Rodent models (e.g., pharmacokinetic studies with intravenous/oral administration). Monitor plasma concentration-time profiles using LC-MS/MS .

- Dose Optimization : Start with 0.1–10 mg/kg doses based on molecular weight (e.g., ~250–300 g/mol) and solubility in saline/PEG .

Q. What computational methods support the study of this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to proteins (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

- QSAR Modeling : Corporate electronic descriptors (e.g., HOMO/LUMO energies) to predict metabolic stability or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.